Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate

cytotoxicity profiling therapeutic index selectivity screening

Researchers often struggle to source 2,4-disubstituted thiazoles with defined ortho-substitution for systematic SAR campaigns. Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate (CAS 306289-92-9) directly addresses this gap. - Ortho-methoxybenzamido moiety provides conformational constraint and an additional H-bond acceptor absent in unsubstituted benzamido analogs. - Ethyl ester enables facile hydrolysis to the free acid (CAS 923150-13-4) for amide library synthesis or PROTAC linker attachment. - At 306 Da with XLogP3 of 2.6, it resides in lead-like space and fits oncology-focused screening decks where selectivity over normal cells is a primary filter. Reliable supply with batch-to-batch consistency supports your multiparameter optimization workflows.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34
CAS No. 306289-92-9
Cat. No. B2824669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-methoxybenzamido)thiazole-4-carboxylate
CAS306289-92-9
Molecular FormulaC14H14N2O4S
Molecular Weight306.34
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C14H14N2O4S/c1-3-20-13(18)10-8-21-14(15-10)16-12(17)9-6-4-5-7-11(9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17)
InChIKeyADBBINGATUFNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate: Structural & Physicochemical Profile


Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate (CAS 306289-92-9) is a 2,4-disubstituted thiazole derivative characterized by a 2-methoxybenzamido moiety at the 2-position and an ethyl carboxylate ester at the 4-position of the 1,3-thiazole ring [1]. With a molecular formula of C14H14N2O4S, a molecular weight of 306.34 g/mol, a calculated XLogP3 of 2.6, one hydrogen bond donor, and six hydrogen bond acceptors, this compound exhibits physicochemical properties that position it within a favorable range for drug-like lead optimization [2]. The 2-methoxybenzamido group introduces both an additional hydrogen bond acceptor and a conformational constraint, while the ethyl ester functionality offers a handle for further synthetic derivatization, distinguishing it from simpler 2-amino or 2-benzamido analogs lacking the ortho-methoxy substitution on the phenyl ring [3].

Thiazole core for medicinal chemistry library synthesis
2‑Methoxybenzamido motif supports structure‑activity relationship exploration
Ethyl ester handle enables acid conjugation and PROTAC linker attachment
Lead‑like molecular size supports fragment‑based optimization workflows

2-Methoxybenzamido Substitution Selectivity


The thiazole-4-carboxylate chemical space encompasses a broad array of 2-substituted analogs, but biological and physicochemical outcomes are highly sensitive to the nature of the amido substituent. The 2-methoxybenzamido group distinguishes Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate from its nearest unsubstituted benzamido, 2-aminothiazole, or alkylamido analogs through a combination of altered lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Critically, structure-activity relationship (SAR) studies on related 2-amidothiazole scaffolds demonstrate that subtle modifications to the benzamido ring—such as the presence or absence of a methoxy group—can shift potency, selectivity, and pharmacokinetic behavior by orders of magnitude [2]. Generic substitution with a non-methoxylated or differently substituted analog therefore risks loss of specific activity profiles and cannot be assumed equivalent without empirical validation.

Target
Potential Substitute
Risk Profile
2‑Methoxybenzamido thiazole ester
2‑Aminothiazole‑4‑carboxylate (CAS 5398‑36‑7)
Lacks methoxybenzamido group; potency and selectivity may differ significantly
2‑Methoxybenzamido thiazole ester
Non‑methoxylated benzamido analog
Altered lipophilicity and hydrogen‑bond capacity may shift SAR profile
2‑Methoxybenzamido thiazole ester
5‑Methyl ester analog (CHEMBL1550486)
Ester position changes derivatization route; cannot generate free 4‑carboxylic acid

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate: Head-to-Head Evidence


Normal-Cell Cytotoxicity Window vs. Doxorubicin

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate was profiled for in vitro cytotoxicity against three non-tumor human cell line models and exhibited IC50 values consistently above 5 μM, in contrast to doxorubicin which demonstrated an IC50 of approximately 1 μM in parallel assays [1]. This ~5-fold larger safety window suggests a more favorable selectivity profile for the target compound compared to the standard chemotherapeutic agent, which is a critical differentiator for hit-to-lead prioritization in anticancer drug discovery programs.

Cell Viability Selectivity
Reported
IC50 >5 μM (non‑tumor cells) vs Doxorubicin IC50 ≈1 μM
Supports selectivity ranking in cell‑model screening
Vendor‑provided comparative data; primary study not independently verified
cytotoxicity profiling therapeutic index selectivity screening

Physicochemical Differentiation vs. 2-Aminothiazole-4-Carboxylate

The target compound’s calculated XLogP3 of 2.6 and six hydrogen bond acceptors (PubChem) contrast sharply with the simpler ethyl 2-amino-1,3-thiazole-4-carboxylate scaffold (CAS 5398-36-7), which records a logP of 1.48 and only four hydrogen bond acceptors [1]. The addition of the 2-methoxybenzamido group increases lipophilicity by >1 log unit and adds two H-bond acceptors, which can influence membrane permeability and target binding in a manner distinct from the parent 2-amino scaffold [2].

Physicochemical Profile
Class‑level inference
XLogP3 2.6 vs 1.48; H‑bond acceptors 6 vs 4
Supports lipophilicity‑driven property differentiation
Computed properties; experimental validation recommended
physicochemical properties drug-likeness logP optimization

2-Amido-Thiazole Antitumor Advantage in NCI-60 Screening

In a systematic SAR study of ethyl 2-substituted-aminothiazole-4-carboxylate analogs against the NCI-60 human tumor cell line panel, the 2-amido derivatives demonstrated superior antitumor activity compared to the 2-amino parent scaffold. The most potent analog in this series, ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate (compound 14), achieved a GI50 of 0.08 μM against the RPMI-8226 leukemia cell line, whereas the unsubstituted 2-amino analog exhibited substantially weaker activity [1][2]. While direct GI50 data for the 2-methoxybenzamido analog within the NCI-60 panel is unpublished, the class-level inference that 2-amido substitution is a key driver of antitumor potency supports the selection of amido-functionalized thiazole-4-carboxylates over their 2-amino counterparts for oncology-focused chemical biology programs.

Antitumor SAR Context
Class‑level inference
2‑Amido analog GI50 0.08 μM (RPMI‑8226); 2‑amino parent weaker
Supports amido‑substitution as potency driver in oncology screening
Data from related analog; direct activity not reported for target compound
antitumor activity NCI-60 screening SAR analysis

Synthetic Versatility: Ester-to-Acid Conversion

The ethyl ester at the 4-position of the thiazole ring can be hydrolyzed under mild basic conditions to the corresponding carboxylic acid [1]. This carboxylic acid product (2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid, CAS 923150-13-4) is commercially available as a separate research chemical and serves as a conjugation-ready intermediate for amide coupling, bioconjugation, or solid-phase synthesis. In contrast, analogs bearing a methyl ester at the 5-position (e.g., CHEMBL1550486) or those with amide linkages at the 4-position lack this straightforward hydrolytic route to a free acid, limiting downstream diversification options.

Synthetic Handle
Reported
Ethyl ester → carboxylic acid (CAS 923150‑13‑4) via hydrolysis
Enables conjugation‑ready building block synthesis
Standard ester hydrolysis; acid commercially available
synthetic chemistry building block derivatization handle

Lead-Like Molecular Weight Advantage

With a molecular weight of 306.34 Da, Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate resides within the optimal lead-like space (MW ≤ 350 Da) as defined by the Astex Rule of Three, positioning it favorably for fragment-based and lead-optimization workflows [1]. Heavily functionalized 2-amido-thiazole-4-carboxylate derivatives in the screening literature frequently exceed 400 Da, limiting their utility in early-stage optimization where maintaining low molecular weight correlates with improved pharmacokinetic outcomes. For example, the potent antitumor analog ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate has a molecular weight of 354.47 Da, approximately 48 Da heavier [2].

Molecular Weight
Cross‑study comparable
306.34 Da vs 354.47 Da (compound 14)
Supports lead‑like property optimization
Lower MW may offer headroom for SAR expansion
lead-likeness molecular weight fragment-based drug discovery

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate: Application Scenarios


Hit Identification in Selectivity-Focused Anticancer Screens

The compound’s reported IC50 > 5 μM against non-tumor cell lines, coupled with the class-level antitumor activity of 2-amido-thiazole-4-carboxylate derivatives, makes it a compelling candidate for inclusion in focused oncology screening decks where selectivity over normal tissue is a primary attrition filter. Medicinal chemistry teams pursuing BRD4 or tubulin-polymerization targets may derive immediate SAR insights from this scaffold [1].

Building Block for Carboxylic Acid Conjugate Libraries

The ethyl ester moiety enables straightforward conversion to the free carboxylic acid (CAS 923150-13-4), providing a conjugation-ready intermediate for amide-based library synthesis, bioconjugate construction, or PROTAC linker attachment. This synthetic versatility is not available with 5-methyl or 4-carboxamide analogs .

Lead-Like Fragment for Kinase & Epigenetic Drug Design

At 306 Da with an XLogP3 of 2.6, the compound fits within lead-like space and contains both a thiazole core and methoxybenzamido group that can serve as recognition elements for ATP-binding pockets or acetyl-lysine binding bromodomains. Structure-based design groups can leverage the six hydrogen bond acceptors for key hinge-region or KAc-site interactions [2].

Lipophilicity-Potency Probe for Thiazole SAR

The ~1.12 log unit increase relative to the 2-amino-thiazole-4-carboxylate parent scaffold makes this compound an ideal tool for systematically mapping lipophilicity-driven changes in cellular permeability, potency, and off-target liability within a congeneric series, directly informing multiparameter optimization strategies .

Application
Selection Property
Validation Focus
Cancer cell‑model selectivity screening
Selectivity profile over non‑tumor cell lines
IC50 comparison in cell viability assays
Carboxylic acid conjugate library synthesis
Hydrolytically accessible acid handle
Ester‑to‑acid conversion efficiency
Kinase/epigenetic fragment‑based design
Lead‑like physicochemical profile
Interaction profiling with target proteins
Lipophilicity‑driven SAR mapping
Enhanced lipophilicity over parent scaffold
Cellular permeability and potency assays
Quote Request

Request a Quote for Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.